molecular formula C13H24ClN B2616825 2-adamantyl-N,N-dimethylmethanamine hydrochloride CAS No. 1172848-74-6

2-adamantyl-N,N-dimethylmethanamine hydrochloride

Cat. No. B2616825
CAS RN: 1172848-74-6
M. Wt: 229.79
InChI Key: OBQFXYAJIPJGOI-UHFFFAOYSA-N
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Description

2-adamantyl-N,N-dimethylmethanamine hydrochloride is a chemical compound with the molecular formula C13H24ClN and a molecular weight of 229.79. It is a derivative of adamantane, a class of compounds known for their unique structural properties .


Molecular Structure Analysis

The molecular structure of adamantane derivatives, including this compound, can be investigated using quantum-chemical calculations . These calculations can provide insights into the electronic structure of adamantane derivatives and elucidate the mechanisms for their chemical and catalytic transformations .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The high reactivity of these compounds is due to the presence of double bonds in the adamantane structure .

Scientific Research Applications

Antiviral Activity and Mechanism

2-Adamantyl-N,N-dimethylmethanamine hydrochloride, related to compounds such as amantadine and its derivatives, has been studied for its antiviral properties, particularly against influenza and other viruses. Amantadine, for instance, is known for its effectiveness in inhibiting the replication of influenza A virus strains in various clinical and laboratory studies. It operates by preventing viral penetration into cells, suggesting a potential mechanism that could be shared by structurally related compounds like this compound. Studies have shown that amantadine inhibits viral replication by acting at an early phase of infection, which might indicate a similar mode of action for its derivatives, including the inhibition of virion synthesis and viral polypeptide synthesis (Rosenthal, Subramanian, & Fort, 1982).

Analytical Applications

The analytical determination of this compound and its related compounds has also been a subject of research. A simultaneous HPLC assay method using pre-column derivatization with a fluorescent reagent was developed to measure the concentrations of amantadine and its derivatives, including this compound, in biological samples. This technique could be applied to binding studies of these compounds to proteins, indicating its importance in pharmacokinetic and drug interaction studies (Higashi, Nakamura, Matsumura, & Fujii, 2006).

Drug Design and Molecular Interaction

The adamantyl group, including structures like this compound, plays a significant role in drug design due to its multidimensional value. This group's hydrophobic nature and steric bulk can modulate intramolecular reactivity and drug-receptor interactions, potentially enhancing the stability and efficacy of pharmaceutical compounds. The adamantyl moiety is utilized in various therapeutic areas, including antiviral treatments, neurological conditions, and metabolic disorders, highlighting its versatility in drug development (Liu, Obando, Liao, Lifa, & Codd, 2011).

Future Directions

The future directions for research on 2-adamantyl-N,N-dimethylmethanamine hydrochloride and similar compounds could include further investigation into their synthesis methods, molecular structure, chemical reactions, mechanism of action, and potential applications. Given the unique properties of adamantane derivatives, they hold promise for a wide range of applications, including the development of new pharmaceuticals and high-energy fuels .

properties

IUPAC Name

1-(2-adamantyl)-N,N-dimethylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N.ClH/c1-14(2)8-13-11-4-9-3-10(6-11)7-12(13)5-9;/h9-13H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQFXYAJIPJGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1C2CC3CC(C2)CC1C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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